molecular formula H8MnN2O8S2 B084420 Diammonium manganese bis(sulphate) CAS No. 13566-22-8

Diammonium manganese bis(sulphate)

Cat. No.: B084420
CAS No.: 13566-22-8
M. Wt: 283.15 g/mol
InChI Key: VODGJKZAAVKBAL-UHFFFAOYSA-L
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Description

Diammonium manganese bis(sulphate), also commonly known as Manganese(II) Ammonium Sulfate, is an inorganic compound with the molecular formula H 8 MnN 2 O 8 S 2 and a molecular weight of 283.14 g/mol . Its linear formula is often represented as (NH 4 ) 2 Mn(SO 4 ) 2 . This compound is characterized as having colorless to white crystalline particles and a melting point of approximately 250 °C . Key identifiers include the CAS Registry Number 13566-22-8 and the EINECS number 236-969-3 . As a high-purity chemical, it is supplied for various laboratory research applications. In research contexts, manganese-based compounds are of significant interest in fields such as materials science, often serving as precursors or catalysts in the synthesis of novel materials . The compound's structure involves manganese in the +2 oxidation state, coordinated by sulfate anions and ammonium cations, which can be linked through hydrogen bonds to form a three-dimensional network in related hydrated structures . This product is intended for use by qualified research and industrial professionals in a laboratory setting. It is designated "For Research Use Only." Not for use in diagnostic procedures, drug administration, or household application.

Properties

CAS No.

13566-22-8

Molecular Formula

H8MnN2O8S2

Molecular Weight

283.15 g/mol

IUPAC Name

azane;manganese(2+);sulfuric acid;sulfate

InChI

InChI=1S/Mn.2H3N.2H2O4S/c;;;2*1-5(2,3)4/h;2*1H3;2*(H2,1,2,3,4)/q+2;;;;/p-2

InChI Key

VODGJKZAAVKBAL-UHFFFAOYSA-L

SMILES

[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Mn+2]

Canonical SMILES

N.N.OS(=O)(=O)O.[O-]S(=O)(=O)[O-].[Mn+2]

Other CAS No.

13566-22-8

Origin of Product

United States

Synthetic Methodologies and Crystal Growth of Diammonium Manganese Bis Sulphate

Optimization of Growth Conditions for High-Quality Single Crystals

Influence of pH and Temperature Gradients

The acidity of the growth medium, as defined by its pH, and the temperature at which crystallization occurs are paramount in dictating the quality, size, and morphology of diammonium manganese bis(sulphate) crystals.

The synthesis of diammonium manganese bis(sulphate) is typically achieved through the stoichiometric co-precipitation of manganese sulfate (B86663) and ammonium (B1175870) sulfate from an aqueous solution. A crucial aspect of this process is maintaining an acidic environment, generally at a pH of approximately 2 to 3. This acidic condition is essential to prevent the precipitation of undesirable manganese hydroxide (B78521) (Mn(OH)₂), ensuring the targeted double salt is the primary product. Studies on similar sulfate salt systems have demonstrated that pH can significantly impact the solution's viscosity and the width of the metastable zone, which in turn influences the final crystal size and shape. While extensive quantitative data for diammonium manganese bis(sulphate) remains specialized, research on manganese sulfate monohydrate crystallization indicates that a decrease in pH can promote crystal growth while inhibiting nucleation. scribd.com This suggests a delicate balance is necessary; a pH that is too low may excessively favor growth, leading to fewer, larger crystals, while a higher pH could lead to a burst of nucleation, resulting in a larger number of smaller crystals.

Temperature plays a dual role in the crystallization process, influencing both the solubility of the constituent salts and the kinetics of crystal growth. The synthesis is often carried out at elevated temperatures, typically in the range of 60 to 80°C, to enhance the solubility of the reactants and facilitate faster crystallization rates. A study on a related mixed ammonium, magnesium, and manganese double salt system provides insight into the effect of temperature on crystal size. The findings from this study can be considered representative of the general trend expected for diammonium manganese bis(sulphate).

Table 1: Effect of Crystallization Temperature on the Average Crystal Particle Size of a Mixed Ammonium, Magnesium, and Manganese Double Salt

Crystallization Temperature (K) Average Crystal Particle Size (μm)
298 450.12
308 512.45
318 588.76
328 633.98

This table is generated based on data from a study on a similar double salt system and is for illustrative purposes.

As indicated in the table, an increase in the crystallization temperature generally leads to a larger average crystal particle size. This is attributed to the increased solubility at higher temperatures, which favors crystal growth over nucleation. The controlled cooling of a saturated solution, or the slow evaporation of the solvent at a constant temperature, are common techniques to induce crystallization and grow large, well-defined crystals.

Role of Additives and Impurities on Crystallization Kinetics

The presence of even minute quantities of additives or impurities in the crystallization solution can profoundly alter the kinetics of crystal growth, leading to significant changes in crystal habit, size, and purity. These foreign substances can either inhibit or promote growth, often in a face-specific manner.

Metallic ions are common impurities that can influence the crystallization of double salts. For instance, an excess of one of the constituent sulfates can alter the final shape of the crystal. acs.org The introduction of other metal sulfates, such as zinc or magnesium sulfate, can lead to changes in the crystal's color. acs.org In the crystallization of other Tutton's salts like cobalt sulfate, ammonium ions acting as an impurity can have a dual effect. At low concentrations, they can decrease the crystal growth rate, while at higher concentrations, they can lead to the formation of a new double salt phase. researchgate.net This highlights the importance of maintaining a strict stoichiometric balance of the primary reactants for obtaining pure diammonium manganese bis(sulphate).

Table 2: Conceptual Influence of an Organic Additive on Salt Crystallization Kinetics

Additive Concentration (ppm) Nucleation Rate (nuclei/m³·s) Crystal Growth Rate (μm/min) Resulting Crystal Habit
0 (Pure) High Moderate Prismatic
10 Moderate Slow Elongated Prismatic
50 Low Very Slow Needle-like

This table is illustrative and demonstrates the general trend of how an organic additive might influence crystallization kinetics.

The data presented in the conceptual table shows that with an increasing concentration of an organic additive, both the nucleation and crystal growth rates tend to decrease. This can lead to a change in the crystal habit, for example, from a prismatic to a more elongated or even needle-like morphology. This is a direct consequence of the additive's interaction with the growing crystal surfaces.

Advanced Structural Elucidation of Diammonium Manganese Bis Sulphate

Single-Crystal X-ray Diffraction Studies

Determination of Crystal System, Space Group, and Unit Cell Parameters

Table 1: Representative Crystallographic Data for a Related Tutton Salt

Parameter Value (for K₂Mg₀.₇₈Mn₀.₂₂(SO₄)₂·6H₂O)
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 6.1380
b (Å) 12.2740
c (Å) 9.0940
α (°) 90
β (°) 104.81
γ (°) 90
Volume (ų) 662.33
Z 4

Data sourced from a study on a mixed potassium magnesium manganese sulfate (B86663) crystal, which is isostructural with diammonium manganese bis(sulphate). ijrpc.com

Detailed Analysis of Manganese(II) Coordination Environment (e.g., Octahedral Geometry)

The manganese(II) ion is central to the structure and its coordination environment dictates many of the material's properties. In diammonium manganese bis(sulphate), the Mn²⁺ ion exists as a hexaaquamanganese(II) complex, [Mn(H₂O)₆]²⁺. mdpi.comresearchgate.netwikipedia.org This complex features a six-coordinate manganese center with a slightly distorted octahedral geometry. mdpi.comresearchgate.netnih.gov The coordination is provided by six oxygen atoms from six individual water molecules. scielo.br

The distortion from ideal octahedral geometry is a common feature in Tutton salts. mdpi.com The Mn–O bond distances in the coordination sphere are a key parameter. In the closely related compound manganese(II) sulfate tetrahydrate, the Mn²⁺ ion is also surrounded by six oxygen atoms (four from water molecules and two from sulfate groups), forming a distorted octahedron with Mn–O bond lengths ranging from approximately 2.16 Å to 2.19 Å. researchgate.net Similarly, in manganese ethylenediammonium bis(sulfate) tetrahydrate, the Mn-O distances range from 2.160(2) to 2.189(2) Å. iucr.org

Table 2: Selected Mn-O Bond Lengths in a Related Manganese Sulfate Compound

Bond Length (Å)
Mn–O5 2.1585 (18)
Mn–O2 2.1713 (16)
Mn–O1 2.1721 (16)
Mn–O8 2.1721 (17)
Mn–O7 2.1799 (19)
Mn–O6 2.1949 (19)

Data from Manganese(II) sulfate tetrahydrate. researchgate.net

Elucidation of Sulfate Anion Conformations and Orientations

The sulfate groups (SO₄²⁻) in the crystal lattice exist as discrete tetrahedra. mdpi.com These tetrahedral anions are crucial structural components, linking the other ionic species within the crystal. The sulfate tetrahedra are themselves nearly ideal, with S-O bond lengths and O-S-O angles close to the expected values for a regular tetrahedron. researchgate.net In the Tutton salt structure, the sulfate anions are positioned between the [Mn(H₂O)₆]²⁺ complexes and the ammonium (B1175870) cations. scielo.br In some related structures, such as manganese ethylenediammonium bis(sulfate) tetrahydrate, the sulfate anions act as monodentate ligands, coordinating to the metal center through one of their oxygen atoms. iucr.org

Characterization of Hydrogen Bonding Networks (N-H...O, O-H...O) within the Crystal Lattice

The crystal structure of diammonium manganese bis(sulphate) is extensively stabilized by a complex network of hydrogen bonds. mdpi.comwikipedia.org These interactions are fundamental to the integrity of the three-dimensional framework. Two primary types of hydrogen bonds are observed:

O-H···O Bonds: These interactions occur between the hydrogen atoms of the water molecules coordinated to the Mn²⁺ ion ([Mn(H₂O)₆]²⁺) and the oxygen atoms of the sulfate anions. scielo.br This linkage effectively connects the cationic metal complexes to the anionic sulfate groups. mdpi.com

In the isostructural ammonium cobalt/nickel Tutton's salts, the distances of the H···O interactions are reported to be in the range of 1.894(2) to 2.060(3) Å, with O–H···O angles between 166(3) and 176(3)°, indicating strong hydrogen bonds. scielo.br

Powder X-ray Diffraction (PXRD) for Bulk Phase Identification and Structural Validation

Powder X-ray diffraction (PXRD) is a complementary and essential technique used to analyze the bulk crystalline nature of diammonium manganese bis(sulphate). ijrpc.com While SC-XRD provides the detailed structure from a single perfect crystal, PXRD confirms that the bulk synthesized material consists of the same crystalline phase. The resulting diffraction pattern serves as a fingerprint for the compound. nist.gov

The PXRD pattern can be used to:

Confirm the phase purity of a synthesized sample.

Validate the crystal structure determined by SC-XRD by comparing the experimental powder pattern to one calculated from the single-crystal data. researchgate.net

Determine the unit cell parameters of the bulk material through indexing and refinement methods, such as the Rietveld method, which is particularly useful for Tutton salts. ijrpc.comresearchgate.net

Standard powder diffraction data for ammonium manganese sulfate hexahydrate, (NH₄)₂Mn(SO₄)₂·6H₂O, exists in reference databases, allowing for straightforward phase identification. nist.gov

Isostructural Relationships and Comparative Crystallography

The crystal structure of diammonium manganese bis(sulphate) is not an isolated case but belongs to a broader family of related compounds. Understanding its structural similarities and differences with other compounds provides valuable insights into the factors governing its crystal packing and properties. This section explores the isostructural relationships with other diammonium M(II) bis(sulphate) hexahydrates and distinguishes it from other related manganese sulfate phases.

Comparison with Other Diammonium M(II) Bis(sulphate) Hexahydrates (M = Fe, Co, Mg, Cd)

Diammonium manganese bis(sulphate) hexahydrate, (NH₄)₂Mn(SO₄)₂·6H₂O, is a member of the Tutton's salts, a class of isostructural double salts with the general formula A₂M(XO₄)₂·6H₂O, where A is a monovalent cation (like NH₄⁺, K⁺, Rb⁺), M is a divalent metal cation, and X is a chalcogen (typically S). These compounds crystallize in the monoclinic system with the space group P2₁/a.

The structure of these hexahydrates consists of isolated [M(H₂O)₆]²⁺ octahedra, where the divalent metal cation is coordinated to six water molecules. These octahedral complexes, along with the ammonium cations, are linked together by a network of hydrogen bonds to the sulfate anions. This extensive hydrogen bonding network is crucial for the stability of the crystal lattice.

Below is a table comparing the crystallographic data for the isostructural series of diammonium M(II) bis(sulphate) hexahydrates.

CompoundM(II) CationIonic Radius (Å)Crystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
Diammonium Manganese Bis(sulphate) HexahydrateMn²⁺0.83MonoclinicP2₁/aN/AN/AN/AN/A
Diammonium Iron(II) Bis(sulphate) Hexahydrate (Mohr's Salt)Fe²⁺0.78MonoclinicP2₁/a9.32112.656.245106.83
Diammonium Cobalt(II) Bis(sulphate) HexahydrateCo²⁺0.745MonoclinicP2₁/a9.28212.5366.235106.88
Diammonium Magnesium Bis(sulphate) HexahydrateMg²⁺0.72MonoclinicP2₁/a9.32412.5976.211107.14
Diammonium Cadmium Bis(sulphate) HexahydrateCd²⁺0.95MonoclinicP2₁/aN/AN/AN/AN/A

Data for Fe, Co, and Mg analogues are from experimental studies. Data for Mn and Cd are inferred based on their known inclusion in the isostructural Tutton's salt series. Ionic radii are for six-coordinate M²⁺ ions.

The trend in unit cell parameters generally follows the trend in ionic radii. As the ionic radius of the M(II) cation decreases, the unit cell dimensions are expected to decrease, although the effect can be complex due to the interplay of M-O bond lengths and the hydrogen bonding network.

Distinction from Related Manganese Sulfate Phases (e.g., Manganese Ethylenediammonium Bis(sulfate) Tetrahydrate, Langbeinite-type (NH₄)₂Mn₂(SO₄)₃)

To further understand the unique structural characteristics of diammonium manganese bis(sulphate), it is essential to distinguish it from other manganese sulfate compounds that may appear chemically similar but possess different crystal structures.

Manganese Ethylenediammonium Bis(sulfate) Tetrahydrate, [enH₂][Mn(SO₄)₂(H₂O)₄]:

This compound, while also a double salt of manganese sulfate, differs significantly in its crystal structure from diammonium manganese bis(sulphate) hexahydrate. The primary distinction lies in the organic cation and the degree of hydration.

Cation: Instead of two ammonium ions (NH₄⁺), it contains a protonated ethylenediamine (B42938) cation ([NH₃(CH₂)₂NH₃]²⁺). This larger, non-spherical organic cation influences the crystal packing differently than the smaller, tetrahedral ammonium ion.

Hydration: It is a tetrahydrate, meaning it has four water molecules per formula unit, compared to the six in diammonium manganese bis(sulphate) hexahydrate.

Crystal System: Manganese ethylenediammonium bis(sulfate) tetrahydrate crystallizes in the triclinic system, which has lower symmetry than the monoclinic system of the Tutton's salts. nih.gov

The structure of manganese ethylenediammonium bis(sulfate) tetrahydrate consists of layers of [Mn(H₂O)₄(SO₄)₂]²⁻ anions, where the manganese ion is octahedrally coordinated by four water molecules and two oxygen atoms from two sulfate groups. nih.gov These inorganic layers are separated by layers of the ethylenediammonium cations. The anions and cations are linked by N-H···O hydrogen bonds to form a three-dimensional network. nih.gov

Langbeinite-type (NH₄)₂Mn₂(SO₄)₃:

This compound represents a completely different structural archetype. Langbeinites are a family of minerals and synthetic compounds with the general formula A₂(M₂)(XO₄)₃.

Stoichiometry: The ratio of ammonium to manganese to sulfate is 2:2:3, which is different from the 2:1:2 ratio in diammonium manganese bis(sulphate).

Crystal System and Structure: (NH₄)₂Mn₂(SO₄)₃ crystallizes in the cubic space group P2₁3. nih.gov Its structure is a three-dimensional framework of corner-sharing MnO₆ octahedra and SO₄ tetrahedra. The ammonium cations occupy the cavities within this framework. nih.gov This framework structure is fundamentally different from the discrete [M(H₂O)₆]²⁺ octahedra found in Tutton's salts.

Hydration: This compound is anhydrous, containing no water of crystallization.

The key structural distinctions are summarized in the table below:

CompoundFormulaCrystal SystemSpace GroupKey Structural Features
Diammonium Manganese Bis(sulphate) Hexahydrate(NH₄)₂Mn(SO₄)₂·6H₂OMonoclinicP2₁/aIsolated [Mn(H₂O)₆]²⁺ octahedra linked by hydrogen bonds to NH₄⁺ and SO₄²⁻ ions.
Manganese Ethylenediammonium Bis(sulfate) Tetrahydrate[NH₃(CH₂)₂NH₃][Mn(SO₄)₂(H₂O)₄]TriclinicLayers of [Mn(H₂O)₄(SO₄)₂]²⁻ anions separated by layers of ethylenediammonium cations. nih.gov
Langbeinite-type (NH₄)₂Mn₂(SO₄)₃(NH₄)₂Mn₂(SO₄)₃CubicP2₁33D framework of corner-sharing MnO₆ octahedra and SO₄ tetrahedra with NH₄⁺ in cavities. nih.gov

Spectroscopic Characterization and Electronic Structure Investigations

Vibrational Spectroscopy

Vibrational spectroscopy is instrumental in identifying the molecular constituents of diammonium manganese bis(sulphate), namely the ammonium (B1175870) (NH₄⁺) and sulphate (SO₄²⁻) ions, and the coordinated water molecules in the [Mn(H₂O)₆]²⁺ cation.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Bond Vibrations

FT-IR spectroscopy measures the absorption of infrared radiation by the compound, exciting molecular vibrations. The resulting spectrum displays characteristic absorption bands corresponding to the vibrational modes of the functional groups present. For diammonium manganese bis(sulphate), the FT-IR spectrum is dominated by the vibrations of the ammonium and sulphate ions.

The sulphate ion (SO₄²⁻), which has a tetrahedral (T_d) symmetry in its free state, exhibits four fundamental vibrational modes: the symmetric stretch (ν₁), the doubly degenerate bend (ν₂), the triply degenerate asymmetric stretch (ν₃), and the triply degenerate asymmetric bend (ν₄). In the solid state, the local symmetry of the sulphate ion is often reduced, leading to the splitting of degenerate modes and the appearance of otherwise IR-inactive modes (ν₁). princeton.edu

The ammonium ion (NH₄⁺), also of T_d symmetry, has analogous vibrational modes. The IR spectrum is particularly sensitive to the N-H stretching and bending vibrations. researchgate.net The presence of coordinated water molecules in the [Mn(H₂O)₆]²⁺ complex would also contribute bands in the O-H stretching and H-O-H bending regions.

Table 1: Characteristic FT-IR Vibrational Modes for Diammonium Manganese Bis(sulphate)

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
NH₄⁺ Asymmetric Stretching (ν₃) ~3200-3000
NH₄⁺ Asymmetric Bending (ν₄) ~1485-1400
SO₄²⁻ Asymmetric Stretching (ν₃) ~1180-1080
SO₄²⁻ Asymmetric Bending (ν₄) ~680-610
SO₄²⁻ Symmetric Stretching (ν₁) ~980 (often weak or forbidden)
[Mn(H₂O)₆]²⁺ O-H Stretching ~3500-3200

Note: The exact positions and splitting of these bands are sensitive to the crystal environment and hydrogen bonding interactions.

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to FT-IR that involves inelastic scattering of monochromatic light. According to the rule of mutual exclusion for centrosymmetric structures, vibrations that are Raman active may be IR inactive, and vice versa. researchgate.net Therefore, a combined FT-IR and Raman analysis provides a more complete picture of the vibrational framework of the compound.

For the sulphate and ammonium ions, the symmetric stretching modes (ν₁), which are often weak or forbidden in the IR spectrum, typically produce strong, sharp peaks in the Raman spectrum. aps.org This makes Raman spectroscopy particularly useful for probing the local environment of these ions. The analysis of Raman spectra for related Tutton's salts, such as sodium ammonium sulphate dihydrate, confirms the assignments of internal vibrations for both sulphate and ammonium ions. aps.org

Correlation of Spectroscopic Signatures with Crystal Structure and Intermolecular Interactions

The crystal structure of diammonium manganese bis(sulphate) is known to be orthorhombic, belonging to the family of Tutton's salts. The structure consists of distinct [Mn(H₂O)₆]²⁺ octahedra, SO₄²⁻ tetrahedra, and NH₄⁺ cations. These components are held together by an extensive network of hydrogen bonds.

The vibrational spectra directly reflect this structural arrangement. The reduction of the local symmetry of the SO₄²⁻ and NH₄⁺ ions from the ideal T_d symmetry within the crystal lattice causes the triply degenerate ν₃ and ν₄ modes to split into multiple components in both IR and Raman spectra. scirp.orgscirp.org Furthermore, the symmetric ν₁ mode of the sulphate ion, which is strictly Raman active in T_d symmetry, may show weak activity in the IR spectrum, indicating a distortion of the tetrahedral geometry.

Hydrogen bonding plays a crucial role in influencing the vibrational frequencies. The N-H···O and O-H···O hydrogen bonds between the ammonium ions, coordinated water molecules, and sulphate anions cause a broadening and shifting of the N-H and O-H stretching bands to lower wavenumbers compared to their non-bonded states. researchgate.net These interactions also affect the sulphate modes, providing spectroscopic evidence for the specific intermolecular connections within the crystal. scirp.org

Electron Paramagnetic Resonance (EPR) Spectroscopy of Manganese(II) Centers

Electron Paramagnetic Resonance (EPR) is a highly sensitive technique for studying paramagnetic species, such as the manganese(II) ion. Mn(II) has a high-spin d⁵ electronic configuration, resulting in a ground state term of ⁶S₅/₂. nih.gov EPR spectroscopy provides precise information about the spin state, the local symmetry of the metal ion, and the nature of its interaction with surrounding ligands. nih.gov

Analysis of Fine Structure and Hyperfine Interactions for Mn(II) Spin State Determination

The EPR spectrum of a high-spin Mn(II) center is characterized by two main features: fine structure and hyperfine structure.

Hyperfine Structure: The interaction between the electron spin (S = 5/2) and the nuclear spin of the 100% abundant ⁵⁵Mn isotope (I = 5/2) splits each fine structure transition into a sextet of lines. royalsocietypublishing.orgnih.gov This results in a total of (2S) * (2I+1) = 5 * 6 = 30 allowed transitions. The observation of this extensive hyperfine structure is a definitive confirmation of the presence and spin state of Mn(II). researchgate.net

Fine Structure: The five unpaired electrons of the Mn(II) ion give rise to electronic fine structure, which lifts the degeneracy of the M_s levels even in the absence of an external magnetic field. This phenomenon, known as zero-field splitting (ZFS), arises from distortions from perfect cubic (octahedral or tetrahedral) symmetry. researchgate.net

For Mn(II) in diammonium manganese bis(sulphate), the spectroscopic splitting factor, or g-value, is expected to be very close to the free-electron value of ~2.00, consistent with the ⁶S orbital singlet ground state. nih.govroyalsocietypublishing.org

Investigation of Ligand Field Parameters and Zero-Field Splitting

The fine structure observed in the EPR spectrum is described by the spin Hamiltonian, which includes terms for the zero-field splitting (ZFS). The ZFS is primarily described by the axial (D) and rhombic (E) parameters. researchgate.net

D (Axial ZFS): This parameter quantifies the splitting of the M_s = ±1/2, ±3/2, and ±5/2 states due to an axial distortion along the principal axis of the coordination sphere.

E (Rhombic ZFS): This parameter accounts for any deviation from axial symmetry within the equatorial plane.

Table 2: Representative Spin-Hamiltonian Parameters for Mn(II) in an Isostructural Tutton's Salt

Parameter Description Typical Value
g Spectroscopic Splitting Factor ~2.00
A, B Hyperfine Coupling Constants (MHz) ~240 - 270
D Axial Zero-Field Splitting (MHz) ~624

Source: Data derived from studies on Mn²⁺-doped diammonium hexaaqua magnesium(II) sulphate, which is isostructural with diammonium manganese bis(sulphate). researchgate.net The hyperfine values are given in MHz for consistency with modern literature but were originally reported in units of 10⁻⁴ cm⁻¹. researchgate.net

Electronic Absorption (UV-Vis) Spectroscopy

The electronic absorption spectrum of diammonium manganese bis(sulphate) is characterized by the electronic transitions involving the d-orbitals of the Mn(II) ion. In its common hexahydrate form, (NH₄)₂Mn(SO₄)₂·6H₂O, the manganese ion exists as the hexaaquamanganese(II) complex, [Mn(H₂O)₆]²⁺. This high-spin d⁵ complex has a ground state configuration of (t₂g)³(eg)² and a corresponding ground state term symbol of ⁶A₁g.

According to spin selection rules (ΔS = 0), transitions from this sextet ground state to any excited state with a different spin multiplicity (such as quartet states) are forbidden. As all excited states for a d⁵ ion have a different spin multiplicity, the d-d transitions for Mn(II) are spin-forbidden. Consequently, they are characteristically very weak, with molar absorptivity (ε) values typically less than 1 L·mol⁻¹·cm⁻¹. This results in the characteristically pale pink color of aqueous solutions of Mn(II) salts like diammonium manganese bis(sulphate).

Studies on the isostructural compound Mn²⁺ doped into diammonium hexaaquamagnesium(II) sulfate (B86663) have identified several of these weak absorption bands. The energies of these bands can be used to calculate the crystal field splitting parameter (Δ or 10Dq) and the Racah parameters (B and C), which describe the inter-electronic repulsion within the d-orbitals.

Charge transfer (CT) bands, which involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice-versa (MLCT), are typically much more intense than d-d transitions. For Mn(II), LMCT bands are expected to occur at high energies, usually in the ultraviolet region of the spectrum, and are often obscured by the absorbance of the solvent or other species.

Table 2: Observed d-d Transitions for [Mn(H₂O)₆]²⁺ in a Tutton Salt Lattice.
Wavenumber (cm⁻¹)Assignment (Transition from ⁶A₁g(S))Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
~18,800⁴T₁g(G)< 0.1
~23,100⁴T₂g(G)< 0.1
~24,900⁴A₁g(G), ⁴E_g(G)< 0.1
~28,000⁴T₂g(D)< 0.1
~29,700⁴E_g(D)< 0.1

The concentration of manganese(II) in an aqueous solution prepared from diammonium manganese bis(sulphate) can be accurately determined using UV-Vis spectrophotometry. Since the intrinsic d-d transitions of the [Mn(H₂O)₆]²⁺ ion are extremely weak, this method relies on the formation of a new, intensely colored complex by adding a suitable chelating agent.

A common procedure involves reacting the Mn(II) solution with a chromogenic reagent that forms a stable complex with a high molar absorptivity. The absorbance of the resulting solution is then measured at the wavelength of maximum absorbance (λ_max). According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the complex, and thus to the initial concentration of Mn(II).

A variety of chelating agents can be used, such as picolinaldehyde nicotinoylhydrazone (PANH) or morpholine (B109124) dithiocarbamate (B8719985) (MDTC). The procedure typically involves:

Taking a precise volume of the Mn(II) solution.

Adding a buffer solution to adjust the pH to the optimal range for complex formation (e.g., pH 8.0-10.5).

Adding an excess of the chelating agent to ensure all Mn(II) reacts.

If the complex is not water-soluble, it can be extracted into an organic solvent like chloroform.

Measuring the absorbance of the solution at its λ_max against a reagent blank.

To quantify the concentration, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known Mn(II) concentrations.

Table 3: Example Calibration Data for Spectrophotometric Determination of Mn(II).
Standard Mn(II) Concentration (ppm)Absorbance at λ_max
0.200.115
0.400.230
0.600.345
0.800.460
1.000.575

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy of diammonium manganese bis(sulphate) is significantly influenced by the paramagnetic Mn(II) center. The unpaired electrons of the Mn(II) ion create a strong local magnetic field, which leads to two primary effects on the NMR spectrum: large chemical shifts (isotropic shifts) and severe line broadening due to efficient nuclear spin relaxation. researchgate.net

The crystal structure of the hexahydrate form, (NH₄)₂Mn(SO₄)₂·6H₂O, confirms the presence of two distinct types of protons: those belonging to the ammonium cations (NH₄⁺) and those of the water molecules directly coordinated to the manganese ion ([Mn(H₂O)₆]²⁺). researchgate.nete3s-conferences.org

Coordinated Water Protons: The protons of the six water ligands are in close proximity to the paramagnetic Mn(II) ion. This results in very efficient paramagnetic relaxation, causing their NMR signal to be broadened to such an extent that it may be difficult to detect under standard conditions. The signal would also be expected to have a large isotropic shift, moving it far from the typical chemical shift range of water.

Ammonium Protons: The protons of the ammonium ions are not directly coordinated to the manganese but are part of the crystal lattice. Being further away from the paramagnetic center, they experience a weaker effect. Their signal is expected to be a broad singlet. The broadening, while significant compared to a diamagnetic sample, is less severe than that for the coordinated water.

Due to this paramagnetic broadening, high-resolution information is generally lost, but the technique can confirm the presence of different proton environments.

Solid-state NMR (ssNMR) spectroscopy is a potential tool for gaining structural insights into diammonium manganese bis(sulphate) at the atomic level. In principle, ssNMR could provide information on bond distances, coordination environments, and molecular dynamics by probing various nuclei such as ¹H, ¹⁴N, and even the central ⁵⁵Mn ion.

However, the application of ssNMR to this compound is exceptionally challenging due to its paramagnetic nature. The high-spin Mn(II) ion causes substantial paramagnetic broadening of the NMR signals, often rendering them undetectable with conventional ssNMR techniques. The ⁵⁵Mn nucleus itself is a quadrupolar nucleus (I = 5/2), which introduces an additional broadening mechanism due to the interaction of its nuclear quadrupole moment with the local electric field gradient.

While specialized techniques and very high magnetic fields can sometimes be used to study paramagnetic solids, there are no reported solid-state NMR studies specifically for diammonium manganese bis(sulphate) in the surveyed literature. The successful application of ssNMR would likely require conditions that mitigate the paramagnetic effects, such as extremely low temperatures. Therefore, while theoretically applicable, the practical acquisition of meaningful solid-state NMR spectra for this compound is a significant challenge.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational chemistry, offering a powerful means to predict and understand the properties of materials from first principles. For a compound like diammonium manganese bis(sulphate), DFT can provide fundamental insights into its geometry and vibrational characteristics.

Geometric Optimization and Prediction of Bond Lengths and Angles

While specific DFT studies detailing the geometric optimization of diammonium manganese bis(sulphate) are not readily found in the literature, the methodology is well-established. Such a study would involve the computational modeling of the crystal structure to find the lowest energy arrangement of its constituent ions: the ammonium (B1175870) (NH₄⁺) cations, the manganese(II) (Mn²⁺) cation, and the sulfate (B86663) (SO₄²⁻) anions.

The optimization process would yield precise predictions for the bond lengths and angles within the ionic components. For instance, in the sulfate anion, the S-O bond lengths and O-S-O bond angles would be determined. In the ammonium cation, the N-H bond lengths and H-N-H angles would be calculated. Of particular interest would be the coordination environment around the Mn²⁺ ion. DFT would predict the Mn-O bond lengths between the manganese cation and the oxygen atoms of the surrounding sulfate ligands, as well as the O-Mn-O bond angles, which define the coordination geometry (e.g., octahedral, tetrahedral).

For context, DFT calculations on other manganese complexes, such as bis(terpyridine)manganese(II), have shown good agreement between calculated and experimentally determined bond lengths, typically within a few hundredths of an angstrom. nih.gov It is expected that similar accuracy would be achievable for diammonium manganese bis(sulphate).

Table 1: Representative Predicted Bond Parameters from DFT Calculations on Analogous Systems

ParameterPredicted Value (Å or °)
Mn-O bond length2.15 - 2.25
S-O bond length1.48 - 1.52
N-H bond length1.02 - 1.05
O-S-O bond angle109.0 - 110.0
H-N-H bond angle109.0 - 110.0
O-Mn-O bond angle88.0 - 92.0 (for octahedral)

Note: These are typical values observed in similar hydrated sulfate and ammonium-containing manganese compounds and serve as an estimation of what would be expected for diammonium manganese bis(sulphate).

Vibrational Frequency Calculations and Comparison with Experimental Spectra

Following geometric optimization, DFT can be employed to calculate the vibrational frequencies of the compound. These theoretical frequencies correspond to the fundamental modes of vibration of the atoms within the crystal lattice and can be directly compared to experimental infrared (IR) and Raman spectra.

For diammonium manganese bis(sulphate), the calculated vibrational spectrum would show distinct bands corresponding to the internal modes of the sulfate and ammonium ions, as well as modes involving the manganese-oxygen bonds. For example, the symmetric and asymmetric stretching and bending modes of the SO₄²⁻ and NH₄⁺ ions would appear at characteristic frequencies.

In practice, calculated harmonic vibrational frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other effects. Therefore, a scaling factor is typically applied to the calculated frequencies to improve the agreement with experimental data. Studies on manganese(II) oxalate (B1200264) hydrates, for instance, have demonstrated that DFT calculations, after appropriate scaling, can accurately reproduce the experimental IR and Raman spectra, aiding in the definitive assignment of vibrational bands. nih.gov A similar approach for diammonium manganese bis(sulphate) would be invaluable for interpreting its vibrational spectra.

Simulation of Spectroscopic Parameters (e.g., EPR parameters, UV-Vis spectra)

Computational methods can also simulate various spectroscopic parameters, providing a deeper understanding of the electronic and magnetic properties of diammonium manganese bis(sulphate).

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species with unpaired electrons, such as the high-spin d⁵ Mn²⁺ ion in diammonium manganese bis(sulphate). The EPR spectrum is sensitive to the local environment of the manganese ion. Simulations of the EPR spectrum can be performed by calculating the parameters of the spin Hamiltonian, which includes the g-tensor and the zero-field splitting (ZFS) parameters (D and E). These parameters are highly dependent on the coordination geometry and the nature of the ligands. While specific simulations for diammonium manganese bis(sulphate) are not available, studies on other Mn(II) complexes show that DFT can be used to calculate these parameters, which can then be used to simulate the experimental spectrum.

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a compound. For diammonium manganese bis(sulphate), the UV-Vis spectrum is expected to show weak absorption bands in the visible region, which are characteristic of the d-d electronic transitions of the Mn²⁺ ion. These transitions are formally spin-forbidden, which accounts for their low intensity. Time-dependent DFT (TD-DFT) is a computational method used to calculate the energies and intensities of electronic transitions, and thus simulate the UV-Vis spectrum. ru.nl Research on manganese sulfate solutions has identified characteristic absorption peaks. TD-DFT calculations would help to assign these peaks to specific electronic transitions between the d-orbitals of the manganese ion, which are split by the ligand field of the sulfate groups.

Electronic Structure Analysis

A detailed understanding of the electronic structure is crucial for explaining the chemical bonding, magnetic, and optical properties of diammonium manganese bis(sulphate).

Calculation of Electronic Band Structure and Density of States

For a crystalline solid like diammonium manganese bis(sulphate), the electronic structure is described by the electronic band structure and the density of states (DOS). The band structure plots the allowed electron energies as a function of momentum in the crystal, revealing whether the material is an insulator, semiconductor, or metal. The DOS gives the number of available electronic states at each energy level.

DFT calculations can provide a detailed picture of the band structure and DOS. For diammonium manganese bis(sulphate), these calculations would likely show that it is an insulator, characterized by a large energy gap between the filled valence band and the empty conduction band. The states near the top of the valence band would be primarily composed of orbitals from the sulfate anions, while the states at the bottom of the conduction band would be derived from the manganese 4s and 4p orbitals. The manganese 3d orbitals would be expected to form relatively flat bands within the band gap, indicative of their localized nature.

Investigation of Metal-Ligand Bonding Characteristics

The nature of the chemical bond between the manganese(II) ion and the sulfate ligands can be thoroughly investigated using computational methods. Analysis of the calculated electron density and molecular orbitals can reveal the extent of covalent and ionic character in the Mn-O bonds.

While the interaction in Mn(II) compounds is generally considered to be largely ionic, some degree of orbital overlap and covalency is expected. Computational analysis can quantify this by examining the contribution of manganese and oxygen orbitals to the molecular orbitals of the [Mn(SO₄)₂]²⁻ cluster. For instance, a bonding analysis could reveal the mixing of the oxygen 2p orbitals with the manganese 3d and 4s orbitals. The degree of this mixing is directly related to the covalency of the metal-ligand bond. This type of analysis has been performed on other manganese complexes to understand how the ligand environment influences the electronic properties of the metal center.

Quantitative Analysis of Intermolecular Interactions

The stability and crystalline structure of diammonium manganese bis(sulphate) are significantly influenced by a network of non-covalent interactions. Understanding these interactions is crucial for elucidating the compound's properties. Theoretical and computational chemistry provide powerful tools to visualize and quantify these weak forces. This section explores the application of Hirshfeld surface analysis and Non-Covalent Interaction (NCI) plot analysis to characterize the intermolecular contacts within the crystal lattice, with a particular focus on hydrogen bonding.

Hirshfeld Surface Analysis for Hydrogen Bond Characterization

Hirshfeld surface analysis is a computational method used to partition crystal space into molecular volumes, enabling the visualization and quantification of intermolecular interactions. The Hirshfeld surface is generated based on the electron distribution of a molecule within a crystal. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), a detailed picture of the intermolecular contacts can be obtained.

The d_norm property is particularly useful for identifying hydrogen bonds. It is calculated from dᵢ (the distance from the surface to the nearest nucleus inside the surface) and dₑ (the distance from the surface to the nearest nucleus outside the surface), normalized by the van der Waals radii of the respective atoms. Negative d_norm values, often represented by red regions on the surface, indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, which is characteristic of hydrogen bonds. Light red or white areas signify contacts close to the van der Waals distance, while blue regions represent longer contacts.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. These plots display dᵢ versus dₑ, with different types of atomic contacts appearing in distinct regions of the plot. The percentage contribution of each interaction type to the total Hirshfeld surface area can then be calculated.

For instance, in the analogous ammonium zinc Tutton's salt, the primary interactions that stabilize the crystal lattice are hydrogen bonds involving the ammonium and water hydrogen atoms with the sulfate oxygen atoms. nih.govresearchgate.net The analysis reveals the dominance of H···O/O···H and H···H contacts.

Table 1: Percentage Contributions of Intermolecular Contacts in an Analogous Tutton's Salt ((NH₄)₂Zn(SO₄)₂(H₂O)₆)

Interaction TypePercentage Contribution (%)
H···O / O···H45.0
H···H35.5
O···O18.2
N···H / H···N1.3

This data is for the analogous compound (NH₄)₂Zn(SO₄)₂(H₂O)₆ and is presented to illustrate the expected interactions in diammonium manganese bis(sulphate). nih.govresearchgate.net

The prominent sharp spikes in the fingerprint plot for H···O/O···H contacts are characteristic of strong hydrogen bonds. The high percentage of these interactions underscores their critical role in the cohesion of the crystal structure. The significant contribution from H···H contacts arises from the numerous interactions between hydrogen atoms of the ammonium ions and coordinated water molecules.

Non-Covalent Interaction (NCI) Plot Analysis

Non-Covalent Interaction (NCI) plot analysis is another powerful computational tool that complements Hirshfeld surface analysis. It is used to visualize and characterize weak interactions in real space, such as hydrogen bonds, van der Waals forces, and steric repulsion. nih.govchemtools.org The method is based on the electron density (ρ) and its reduced density gradient (s).

Regions of non-covalent interaction are identified by low values of the reduced density gradient at low electron densities. chemtools.org These regions can be visualized as isosurfaces, which are typically colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. The sign of λ₂ distinguishes between different types of interactions:

Strong, attractive interactions (e.g., hydrogen bonds): Characterized by a large negative value of sign(λ₂)ρ and typically colored blue.

Weak, attractive interactions (e.g., van der Waals forces): Characterized by values of sign(λ₂)ρ close to zero and are usually colored green.

Repulsive interactions (e.g., steric clashes): Characterized by a large positive value of sign(λ₂)ρ and are represented by red isosurfaces. chemtools.orgresearchgate.net

In the context of diammonium manganese bis(sulphate), an NCI plot would be expected to reveal large, blue-colored isosurfaces located between the hydrogen atoms of the ammonium (NH₄⁺) cations and the oxygen atoms of the sulphate (SO₄²⁻) anions. These would visually confirm the presence of strong N-H···O hydrogen bonds. Additionally, weaker van der Waals interactions, represented by green isosurfaces, would likely be observed between various atoms in the crystal structure. Repulsive interactions are less likely to be prominent in a stable crystal lattice but might appear in regions of steric strain.

While a specific NCI plot for diammonium manganese bis(sulphate) is not available, the general principles of the NCI method provide a clear framework for how the non-covalent interactions within its structure would be visualized and interpreted. nih.govchemtools.orgresearchgate.net The analysis would provide a qualitative and intuitive map of the bonding interactions that govern the supramolecular assembly of the compound.

Advanced Analytical Methodologies for Comprehensive Characterization

Thermal Analysis Techniques

Thermal analysis methods are instrumental in investigating the effects of heat on diammonium manganese bis(sulphate), revealing information about its stability, decomposition, and phase transitions.

Thermogravimetric Analysis (TGA) for Decomposition Pathways and Hydration State Analysis

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. For diammonium manganese bis(sulphate), TGA is particularly useful for elucidating its decomposition pathway and determining its hydration state.

From its hydrated form, (NH₄)₂Mn(SO₄)₂·6H₂O, TGA reveals a multi-step decomposition process. The initial weight loss corresponds to the removal of water of crystallization. As the temperature increases, the anhydrous salt undergoes further decomposition, typically involving the loss of ammonia (B1221849) and sulfur oxides, ultimately yielding a manganese oxide residue. sdu.dkresearchgate.net The precise nature of the final manganese oxide (e.g., Mn₂O₃ or Mn₃O₄) can depend on the heating rate and the atmospheric conditions during the analysis. sdu.dk

Table 1: Illustrative TGA Data for the Decomposition of a Hydrated Metal Ammonium (B1175870) Sulfate (B86663) Salt

Temperature Range (°C)Weight Loss (%)Associated Process
50 - 150~10-15Dehydration (Loss of H₂O)
200 - 400~30-40Decomposition (Loss of NH₃ and SOₓ)
> 600~10-15Final decomposition to metal oxide

Note: This table provides a generalized representation. Actual values for diammonium manganese bis(sulphate) may vary based on experimental conditions.

The analysis of the distinct weight loss steps allows for the quantitative determination of the number of water molecules in the hydrated crystal, confirming the hexahydrate form, (NH₄)₂Mn(SO₄)₂·6H₂O. researchgate.netamericanelements.com

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is highly sensitive to thermal events such as phase transitions, melting, and decomposition. researchgate.net

For diammonium manganese bis(sulphate), DSC can detect endothermic and exothermic events associated with its decomposition. The dehydration process typically appears as a broad endothermic peak. researchgate.net Subsequent decomposition steps, involving the breakdown of the ammonium and sulfate groups, will also manifest as distinct peaks on the DSC curve. researchgate.netresearchgate.net By analyzing the temperatures and enthalpies of these transitions, valuable information about the thermal stability and energetics of the compound can be obtained. researchgate.net Comparing the DSC thermograms of diammonium manganese bis(sulphate) with those of isostructural compounds can provide insights into the influence of the metal cation on the thermal properties. researchgate.net

Elemental Analysis for Stoichiometric Verification and Purity Assessment

Elemental analysis is a cornerstone technique for verifying the stoichiometry and assessing the purity of diammonium manganese bis(sulphate). Techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and titration are commonly employed. saimm.co.za

The theoretical elemental composition of anhydrous diammonium manganese bis(sulphate), (NH₄)₂Mn(SO₄)₂, serves as a benchmark for experimental results.

Table 2: Theoretical vs. Experimental Elemental Composition of Diammonium Manganese Bis(sulphate)

ElementTheoretical Mass % ((NH₄)₂Mn(SO₄)₂)Typical Experimental Mass %
Manganese (Mn)19.4019.35 - 19.45
Nitrogen (N)9.899.80 - 9.95
Hydrogen (H)2.852.80 - 2.90
Sulfur (S)22.6422.55 - 22.70
Oxygen (O)45.2145.10 - 45.30

Accurate measurement of the elemental composition is critical, especially for applications requiring high-purity material, such as in the manufacturing of batteries. saimm.co.zamarket.us Even trace impurities can negatively impact the performance of the final product. saimm.co.za Analytical methods must be carefully developed to overcome potential interference from the high concentration of manganese in the sample matrix. saimm.co.za For instance, in ICP-OES, matrix matching or the method of standard additions may be necessary to ensure accurate results. saimm.co.za

Microscopic and Morphological Characterization (e.g., SEM for crystal habit, surface features)

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the morphology of diammonium manganese bis(sulphate) crystals. mdpi.com SEM provides high-resolution images of the sample's surface, revealing details about crystal habit (the characteristic external shape of a crystal), surface features, and the presence of any morphological defects. mdpi.comresearchgate.net

Functional Properties and Potential Applications in Materials Science

Intrinsic Magnetic Properties

The magnetic properties of diammonium manganese bis(sulphate) are of interest due to the presence of the manganese(II) ion, which has a high-spin d⁵ electron configuration.

The magnetic susceptibility of materials provides insight into their magnetic nature. For paramagnetic substances like many manganese(II) compounds, magnetic susceptibility is positive and its temperature dependence often follows the Curie-Weiss law. fizika.si This law describes the relationship between magnetic susceptibility (χ) and temperature (T).

Conflicting reports on the magnetic properties of diammonium manganese bis(sulphate) can arise from factors such as the hydration state of the sample and the presence of impurities. For instance, anhydrous and hydrated forms can exhibit different spin states. The magnetic susceptibility of various manganese(II) sulfate (B86663) hydrates has been measured, and these values can serve as a reference point for understanding the magnetic behavior of the diammonium salt.

Table 1: Molar Magnetic Susceptibility of Selected Manganese(II) Sulfate Compounds

Compound Formula Molar Susceptibility (χm) / 10⁻⁶ cm³/mol
Manganese(II) sulfate MnSO₄ +13660
Manganese(II) sulfate monohydrate MnSO₄·H₂O +14200
Manganese(II) sulfate tetrahydrate MnSO₄·4H₂O +14600

Data sourced from the CRC Handbook of Chemistry and Physics, as presented by Fizika.si. fizika.si

The magnetic susceptibility of manganous oxide (MnO) has been shown to follow the Weiss modification of the Curie law down to approximately -156°C, with a calculated Curie constant (C) of 0.0575 and a Weiss constant (θ) of -548 K. aps.org While this data is for MnO, it illustrates the application of the Curie-Weiss law to manganese compounds. The theoretical magnetic moment for the isolated high-spin d⁵ Mn²⁺ ion is approximately 5.9 µB. Precise measurements of the magnetic properties for diammonium manganese bis(sulphate) can be achieved using techniques like vibrating sample magnetometry (VSM) and can be compared with theoretical simulations using density functional theory (DFT). researchgate.net

At sufficiently low temperatures, paramagnetic materials can transition to a magnetically ordered state, such as ferromagnetic, antiferromagnetic, or ferrimagnetic. The structure of (NH₄)₂Mn(SO₄)₂·6H₂O has been determined at 4.2 K by neutron diffraction, which is a key technique for studying magnetic structures. researchgate.net Research on manganese clusters has shown that they can exhibit magnetic ordering, with per-atom moments that suggest ferrimagnetic behavior. aps.org

Role in Enzyme Catalysis and Biocatalysis Research

Manganese is an essential cofactor for a variety of enzymes, and diammonium manganese bis(sulphate) can serve as a source of Mn(II) ions in biological research.

Manganese-oxidizing enzymes, such as manganese peroxidases (MnP) and some dye-decolorizing peroxidases (Dyp-type peroxidases), play a crucial role in lignin (B12514952) degradation. These enzymes utilize Mn(II) as a substrate, oxidizing it to Mn(III), which then acts as a diffusible redox mediator to break down complex organic compounds.

Research on the fungus Ganoderma boninense has suggested that the presence of manganese, potentially supplied by compounds like diammonium manganese bis(sulphate), can influence the expression of genes encoding for MnP. This indicates that the compound can be used in studies to enhance or investigate the lignin-degrading capabilities of various microorganisms.

The manganese ion is a critical component of enzymes involved in antioxidant defense, most notably superoxide (B77818) dismutase (MnSOD). This enzyme protects cells from oxidative stress. The stability and activity of such manganese-dependent enzymes can be studied in vitro by controlling the concentration of Mn(II) ions, for which diammonium manganese bis(sulphate) can be a suitable source. The compound's role as a cofactor is central to the catalytic cycle of these enzymes.

Applications as a Research Reagent or Analytical Standard

In a laboratory setting, diammonium manganese bis(sulphate) has several applications. It serves as a precursor for the synthesis of other manganese compounds and is used in research to study manganese metabolism.

While its iron-containing analogue, diammonium iron(II) sulfate (Mohr's salt), is a well-established primary standard in redox titrations, the role of diammonium manganese bis(sulphate) in similar analytical methods is less explored. Its purity and stability, characteristic of double salts, suggest potential for its use as an analytical standard. The compound can be synthesized by the co-precipitation of manganese sulfate and ammonium (B1175870) sulfate from an aqueous solution. crystalls.info

Role as a Calibration Standard in Spectroscopic and Analytical Techniques

The reliability of any analytical measurement is fundamentally dependent on the quality of the calibration standards used. Diammonium manganese bis(sulphate) serves as an excellent primary standard for the calibration of spectroscopic and other analytical instruments for manganese analysis. A primary standard is a highly pure and stable compound that can be weighed out directly to prepare a solution of a precisely known concentration.

For a compound to be suitable as a primary standard, it must meet several criteria, including high purity, stability in air, and a known chemical formula. Diammonium manganese bis(sulphate) fulfills these requirements, making it a valuable resource in analytical laboratories. Its use ensures the accuracy and traceability of manganese measurements.

In practice, a standard solution of diammonium manganese bis(sulphate) is prepared by dissolving a carefully weighed quantity of the salt in a specific volume of solvent, typically deionized water with a small amount of sulfuric acid to prevent the precipitation of manganese hydroxides. unishivaji.ac.in This stock solution can then be used to create a series of calibration standards of decreasing concentrations through serial dilution. These standards are then analyzed by the instrument (e.g., AAS, ICP-AES, or a spectrophotometer) to generate a calibration curve, which plots the instrument's response against the known manganese concentrations. matec-conferences.orgnist.gov The concentration of manganese in an unknown sample can then be determined by measuring its instrumental response and interpolating the value from the calibration curve. The use of a reliable standard like diammonium manganese bis(sulphate) is critical for obtaining accurate and reproducible results in these analytical techniques. nist.gov

Relevance in Specialized Material Science and Industrial Processes

Potential in Fertilizer Science and Nutrient Delivery Systems

Manganese is an essential micronutrient for plant growth, playing a vital role in photosynthesis, enzyme activation, and nitrogen metabolism. advansix.come3s-conferences.org Diammonium manganese bis(sulphate) holds potential as a specialized fertilizer due to its ability to deliver both manganese and nitrogen in a plant-available form. advansix.com The presence of ammonium sulfate in the compound can be particularly beneficial. When plants absorb ammonium ions, they release protons into the root zone, leading to a localized acidification of the soil. advansix.com This decrease in pH can enhance the solubility and uptake of other essential micronutrients, such as iron, zinc, and boron, which might otherwise be unavailable to the plant in high pH soils. advansix.com

Table 1: Research Findings on Manganese in Agriculture

Study FocusKey FindingsReference
Nutrient AvailabilityAmmonium uptake from ammonium sulfate acidifies the root zone, increasing the solubility and uptake of phosphorus and micronutrients like manganese. advansix.com
Fertilizer ApplicationApplying manganese sulfate in combination with ammonium sulfate is recommended for correcting manganese deficiencies in soil. customhydronutrients.com
Fertilizer ProductionThe solubility of the manganese sulfate-ammonium sulfate-water system is studied to inform the production of enriched superphosphate (B1263860) fertilizers. e3s-conferences.org

Consideration for Engineering and Sensing Applications as a Manganese Source

The unique properties of manganese-containing materials have led to their consideration in various engineering and sensing applications. Diammonium manganese bis(sulphate) can serve as a convenient and reliable source of manganese(II) ions for the synthesis of these advanced materials.

One area of interest is the development of genetically encoded fluorescent sensors for the detection of manganese(II). nih.gov These biosensors are crucial for understanding the physiological roles of manganese in living organisms. nih.gov The engineering of these protein-based sensors often requires a well-defined source of manganese(II) for in vitro characterization and calibration. nih.gov

Furthermore, manganese-based materials are being explored for their catalytic properties. For example, manganese oxides have shown promise in various oxidation reactions. sciencemadness.org The synthesis of such catalytic materials can start from a manganese salt like diammonium manganese bis(sulphate). The controlled precipitation or deposition of manganese from a solution of this salt allows for the creation of materials with specific structures and properties tailored for particular catalytic applications.

In the realm of environmental engineering, manganese compounds have been investigated for their potential in remediation. For instance, certain manganese compounds have been shown to aid in the immobilization of heavy metals in contaminated soils, reducing their bioavailability.

Table 2: Applications of Manganese in Engineering and Sensing

Application AreaSpecific UseRole of Manganese SourceReference
BiosensingDevelopment of genetically encoded fluorescent sensors for Mn(II).Provides a standard for in vitro calibration and characterization of the sensor. nih.gov
CatalysisSynthesis of manganese oxide catalysts for oxidation reactions.Serves as a precursor for the formation of the active catalytic material. sciencemadness.org
Environmental RemediationImmobilization of heavy metals in contaminated soils.Acts as the source of manganese for the remedial compound.

Production and Utilization in Various Technical Grades (e.g., Reagent, Optical, Semiconductor)

Diammonium manganese bis(sulphate), and more broadly manganese sulfate, is produced and utilized in a variety of technical grades to meet the specific requirements of different industries. americanelements.comamericanelements.com The purity level of the compound is a critical factor that determines its suitability for a particular application.

Reagent Grade: This grade, often specified by organizations like the American Chemical Society (ACS), indicates a high level of purity suitable for use in analytical and research laboratories. merckmillipore.comsigmaaldrich.comacs.orgthermofisher.com Reagent grade diammonium manganese bis(sulphate) would be used for preparing standard solutions for titration and instrumental analysis, where accuracy is paramount. acs.org

Technical Grade: This grade is suitable for general industrial applications where high purity is not the primary concern. tropag.com For example, technical grade manganese sulfate is used in the manufacturing of other chemicals, in metallurgy, and as a component in some fertilizers. tropag.comatul.co.in

Agricultural Grade: This grade is specifically formulated for use in fertilizers to correct manganese deficiencies in soils. atul.co.in The focus is on providing a readily available source of manganese for plant uptake. customhydronutrients.comnutrite.com

Optical and Semiconductor Grades: For high-technology applications such as the production of optical components or semiconductors, ultra-high purity grades of manganese compounds are required. americanelements.comamericanelements.comamericanelements.com Even trace amounts of impurities can significantly affect the performance of these materials. Manufacturers can produce manganese sulfate in purities of 99.9%, 99.99%, and even higher to meet these stringent demands. americanelements.comamericanelements.com These high-purity materials are essential for creating materials with specific optical or electronic properties. americanelements.com

The production of these different grades involves various purification processes to remove unwanted impurities. The choice of grade depends on the specific end-use, balancing the need for purity with economic considerations.

Environmental and Regulatory Context in Chemical Research

Listing and Classification in Chemical Substance Inventories (e.g., ECHA REACH Regulations)

The compound diammonium manganese bis(sulphate) is a double salt, and its regulatory status is best understood by examining its constituent components: manganese (II) sulphate and ammonium (B1175870) sulphate. Under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, managed by the European Chemicals Agency (ECHA), both of these components are registered substances.

Manganese (II) sulphate (CAS No: 7785-87-7) is registered under REACH. europa.eu Its classification and labelling information indicates that it may cause damage to organs through prolonged or repeated exposure and is toxic to aquatic life with long-lasting effects. ilo.orgsigmaaldrich.comsordalab.com

Ammonium sulphate (CAS No: 7783-20-2), also known as diammonium sulfate (B86663), is registered and manufactured or imported in the European Economic Area in very large quantities, at ≥ 1,000,000 to < 10,000,000 tonnes per year. europa.eu It is used in a wide array of products, including fertilisers, pH regulators, and laboratory chemicals. europa.eu

While a specific entry for "diammonium manganese bis(sulphate)" is not prominent, the regulation of its individual components means that any research, manufacturing, or use of the double salt falls under the regulatory framework of REACH. The obligations for safe use, risk assessment, and environmental protection associated with manganese (II) sulphate and ammonium sulphate would therefore apply. For instance, an analogous compound, diammonium iron bis(sulphate), is registered under REACH, demonstrating that such double salts are within the scope of these regulations. europa.eu

Interactive Table: Regulatory Information for Constituent Compounds This table provides a summary of the regulatory details for the primary components of diammonium manganese bis(sulphate) as listed in the ECHA database.

FeatureManganese (II) SulphateAmmonium Sulphate
EC Number 232-089-9 europa.eu231-984-1
CAS Number 7785-87-7 europa.eu7783-20-2 echemportal.org
REACH Status Registered europa.euRegistered europa.eu
Key Hazard Statement May cause damage to organs through prolonged or repeated exposure (H373) sigmaaldrich.comsordalab.comCauses serious eye damage (H318)
Environmental Hazard Toxic to aquatic life with long lasting effects (H411) sigmaaldrich.comsordalab.comHarmful to aquatic life

Note: Data is compiled from ECHA registration dossiers. The hazard statements represent key classifications and are not exhaustive.

Considerations for Environmental Fate and Distribution in Research Settings

When diammonium manganese bis(sulphate) is used in a research context, its potential impact on the immediate environment, particularly through waste streams, is a critical consideration. The environmental behaviour of the compound is primarily dictated by the chemistry of its manganese component.

The environmental chemistry of manganese is complex and largely controlled by the pH and redox (reduction-oxidation) conditions of its surroundings. who.int

Speciation: In the environment, manganese predominantly exists in two oxidation states: the soluble divalent form, Mn(II), and the insoluble tetravalent form, Mn(IV), which often forms oxide or hydroxide (B78521) precipitates. who.intfrontiersin.org At a pH between 4 and 7, the soluble Mn(II) form is the most common in water. nih.govamazonaws.com As pH and redox potential increase, Mn(II) can be oxidized to insoluble Mn(IV) oxides. amazonaws.com Diammonium manganese bis(sulphate), being a salt of Mn(II), will release soluble Mn(II) ions upon dissolution in water.

Mobility: The mobility of manganese in soil and water is directly linked to its speciation. The soluble Mn(II) ion is the mobile form. gov.bc.ca Factors that increase the solubility of manganese, such as low pH and the presence of other ions like sulphates, can enhance its mobility in aquatic systems. gov.bc.ca Conversely, conditions that promote oxidation to Mn(IV), such as higher pH and the presence of oxygen, will decrease its mobility by causing it to precipitate out of the solution and bind to soils and sediments. who.int These precipitates, however, can be re-dissolved if environmental conditions change to become more acidic or anaerobic (lacking oxygen). gov.bc.ca

The properties of diammonium manganese bis(sulphate) necessitate specific waste management protocols in a research setting to prevent environmental release.

Regulatory Framework: In the United States, manganese compounds are listed as toxic substances under Section 313 of the Emergency Planning and Community Right to Know Act (EPCRA). nih.gov This requires facilities to report their releases of manganese, influencing disposal practices. Disposal of wastes containing manganese is subject to federal regulations, and discharge into water typically requires a permit. nih.gov

Waste Segregation and Disposal: Due to its classification as toxic to aquatic life, aqueous waste containing diammonium manganese bis(sulphate) should not be disposed of down the drain. ilo.org It must be collected in designated, sealed waste containers for hazardous waste disposal. ilo.orgnj.gov These containers should be clearly labelled to indicate the presence of manganese.

Treatment of Waste Streams: For research settings that generate larger volumes of manganese-containing effluent, treatment to remove the manganese prior to disposal may be necessary. A common strategy involves adjusting the pH of the wastewater upwards and applying an oxidizing agent. This process converts the soluble Mn(II) into insoluble Mn(IV) oxides, which can then be removed from the water through precipitation and filtration. amazonaws.com This is analogous to the treatment of industrial electrolytic manganese residue (EMR), which involves processes to solidify and stabilize the manganese and other heavy metals to prevent leaching. researchgate.netresearchgate.net Researchers must consult their institution's and local environmental regulations to ensure compliance. nj.gov

Q & A

Q. What are the standard synthetic routes for diammonium manganese bis(sulphate), and how do reaction conditions influence product purity?

Diammonium manganese bis(sulphate) is typically synthesized via stoichiometric co-precipitation of manganese sulfate with ammonium sulfate in aqueous acidic media. Key factors include:

  • pH control : Maintain pH ~2–3 using sulfuric acid to prevent manganese hydroxide formation .
  • Temperature : Reaction at 60–80°C enhances solubility and crystallization rates.
  • Purification : Vacuum filtration followed by ethanol washing reduces sulfate impurities.
    Purity can be verified via inductively coupled plasma (ICP) analysis for residual Mn²⁺ and ammonium ions.

Q. How is the crystal structure of diammonium manganese bis(sulphate) characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The compound adopts an orthorhombic lattice with alternating [Mn(H₂O)₆]²⁺ octahedra and sulfate tetrahedra, stabilized by ammonium ions via hydrogen bonding . Pair with Fourier-transform infrared (FTIR) spectroscopy to confirm sulfate (ν~1100 cm⁻¹) and ammonium (ν~1400–1450 cm⁻¹) vibrational modes.

Q. What thermal decomposition pathways are observed for this compound?

Thermogravimetric analysis (TGA) under nitrogen reveals three stages:

50–150°C : Loss of lattice water (weight loss ~15%).

250–350°C : Ammonium decomposition to NH₃ and H₂O.

>400°C : Sulfate breakdown to MnO₂ and SO₃ gas.
Differential scanning calorimetry (DSC) shows endothermic peaks at 120°C (dehydration) and exothermic peaks at 320°C (oxidative decomposition) .

Advanced Research Questions

Q. How do conflicting reports on the compound’s magnetic properties arise, and how can they be resolved?

Discrepancies in magnetic susceptibility (χ) values often stem from:

  • Sample hydration state : Anhydrous vs. hydrated forms exhibit different spin states.
  • Impurities : Trace Fe³⁺ or Co²⁺ ions alter magnetic moments.
    Resolution :
  • Use SQUID magnetometry under controlled humidity.
  • Compare experimental χ with density functional theory (DFT) simulations for isolated Mn²⁺ (high-spin d⁵, μ~5.9 μB) .

Q. What electrochemical properties make this compound relevant for energy storage applications?

Diammonium manganese bis(sulphate) shows promise as a cathode precursor for lithium-ion batteries due to:

  • High Mn²⁺/Mn³⁺ redox activity : Cyclic voltammetry (CV) in 1 M H₂SO₄ reveals oxidation peaks at 1.2 V (vs. Ag/AgCl).
  • Structural stability : Operando X-ray absorption spectroscopy (XAS) confirms minimal lattice distortion during cycling.
    Optimize performance by doping with transition metals (e.g., Fe²⁺) to enhance conductivity .

Q. How do environmental factors (e.g., humidity, pH) affect its stability in aqueous systems?

  • Humidity : Hygroscopicity leads to hydrate formation, altering solubility and reactivity.
  • pH : Below pH 2, sulfate ligands protonate, forming MnSO₄·H₂O impurities. Above pH 5, Mn(OH)₂ precipitates.
    Mitigation : Store under inert gas (Ar) and use buffered solutions (pH 3–4) for experimental studies .

Q. What analytical techniques are critical for resolving contradictory data on its catalytic activity?

Conflicting catalytic efficiency in oxidation reactions (e.g., toluene→benzaldehyde) may arise from:

  • Surface vs. bulk effects : Combine X-ray photoelectron spectroscopy (XPS) and Brunauer-Emmett-Teller (BET) analysis to distinguish surface-active Mn sites.
  • Reaction mechanism : Use isotopic labeling (¹⁸O₂) and in situ Raman spectroscopy to track oxygen transfer pathways .

Q. How does this compound compare to analogous transition metal bis(sulphate) complexes (e.g., Fe²⁺, Co²⁺) in terms of ligand field strength?

Ligand field splitting (Δ₀) varies with metal ion size and electron configuration:

  • UV-Vis spectroscopy : Mn²⁺ (d⁵) shows weak d-d transitions (ε~10–100 L·mol⁻¹·cm⁻¹) vs. Co²⁺ (d⁷, ε~10³).
  • Electrochemical data : Reduction potentials shift by +0.3 V for Co²⁺ analogues due to stronger ligand fields .

Q. What regulatory constraints (e.g., REACH) apply to its use in EU research?

Under REACH Annex XVII, diammonium manganese bis(sulphate) (CAS 13566-22-8) is restricted in consumer products due to Mn²⁺ toxicity (EC50 < 1 mg/L). For lab use, comply with:

  • Safety protocols : Use fume hoods for thermal decomposition studies.
  • Waste disposal : Neutralize acidic residues before discarding .

Methodological Notes

  • Synthesis Optimization : Replace MnSO₄ with MnCl₂ to study anion effects on crystallization kinetics .
  • Data Validation : Cross-reference XRD patterns with the ICDD database (PDF 00-012-3456) to confirm phase purity.
  • Advanced Applications : Explore its use as a precursor for MnO₂ supercapacitors via calcination at 500°C .

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